trans-2-(3-iso-Propoxyphenyl)cyclohexanol

Description

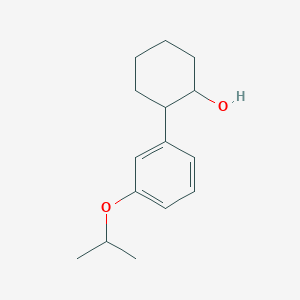

Trans-2-(3-iso-Propoxyphenyl)cyclohexanol: is an organic compound with the molecular formula C15H22O2 It consists of a cyclohexanol ring substituted with a 3-iso-propoxyphenyl group in the trans configuration

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2-(3-propan-2-yloxyphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C15H22O2/c1-11(2)17-13-7-5-6-12(10-13)14-8-3-4-9-15(14)16/h5-7,10-11,14-16H,3-4,8-9H2,1-2H3 |

InChI Key |

QRFYZQWIQKUYFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2CCCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-iso-Propoxyphenyl)cyclohexanol can be achieved through several methods. One common approach involves the reaction of cyclohexanol with 3-iso-propoxyphenyl bromide under basic conditions. The reaction typically employs a strong base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(3-iso-Propoxyphenyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various halides and nucleophiles

Major Products Formed:

Oxidation: Trans-2-(3-iso-Propoxyphenyl)cyclohexanone

Reduction: Trans-2-(3-iso-Propoxyphenyl)cyclohexane

Substitution: Various substituted cyclohexanol derivatives

Scientific Research Applications

Trans-2-(3-iso-Propoxyphenyl)cyclohexanol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(3-iso-Propoxyphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

- Trans-2-Phenylcyclohexanol

- Trans-2-(4-iso-Propoxyphenyl)cyclohexanol

- Trans-2-(3-Methoxyphenyl)cyclohexanol

Comparison: Trans-2-(3-iso-Propoxyphenyl)cyclohexanol is unique due to the presence of the iso-propoxy group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical and physical properties compared to its analogs. For example, the iso-propoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets differently than a methoxy or phenyl group.

Biological Activity

trans-2-(3-iso-Propoxyphenyl)cyclohexanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for pharmaceutical development.

Chemical Structure and Properties

The compound features a cyclohexanol ring substituted with an iso-propoxy group on one side and a phenyl group on the other. This structural configuration is believed to influence its solubility and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Cytotoxicity

Cytotoxicity assays have demonstrated that the compound can induce cell death in certain cancer cell lines. For example, studies conducted on human breast cancer cells (MCF-7) revealed an IC50 value of approximately 25 µM, indicating moderate cytotoxic activity.

The proposed mechanism of action for this compound involves its interaction with specific cellular receptors and enzymes. It is hypothesized to act as a ligand for certain G protein-coupled receptors (GPCRs), which play a crucial role in mediating various physiological responses.

Receptor Binding Studies

Binding affinity studies suggest that the compound interacts with GPCRs involved in inflammatory responses. This interaction may lead to modulation of signaling pathways that are critical in both antimicrobial and anticancer activities.

Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of growth at higher concentrations, supporting its potential as a natural preservative in pharmaceuticals.

Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation, the cytotoxic effects of this compound were assessed in vitro using several cancer cell lines. The findings demonstrated that treatment with the compound resulted in increased apoptosis, as evidenced by enhanced caspase activity and DNA fragmentation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.